molecular formula C10H8N2OS B2686887 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1935984-90-9

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No.: B2686887
CAS No.: 1935984-90-9
M. Wt: 204.25
InChI Key: XPJXOUKHRIIXSG-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the scalability of the Fischer indole synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)propanal
  • 3-methyl-2-(methylsulfanyl)-5-{4-[(triisopropylsilyl)oxy]benzylidene}-3,5-dihydro-4H-imidazol-4-one

Uniqueness

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its sulfur-containing group and nitrile functionality make it a versatile intermediate for further chemical transformations .

Properties

IUPAC Name

3-methylsulfanyl-2-oxo-1,3-dihydroindole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-14-9-7-4-2-3-6(5-11)8(7)12-10(9)13/h2-4,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJXOUKHRIIXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C2=CC=CC(=C2NC1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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